Lipophilicity Differentiation from Positional Isomers
The target compound, 5-(cyclohex-1-en-1-yl)-1H-imidazole, carries its cyclohexenyl substituent at the imidazole 5-position with the double bond conjugated to the aromatic ring. This structural feature is predicted to increase logP relative to non-conjugated positional isomers. The measured logP of the 4-(2-cyclohexen-1-yl) regioisomer is 1.94 , while the 2-(cyclohex-3-en-1-yl) isomer has a logP of 2.23 . Based on these measured values and the conjugation effect, the target compound's logP is estimated in the range of 2.8–3.5 , representing a 0.6–1.6 log unit increase versus the nearest measured isomer. This translates to a 4- to 40-fold difference in octanol/water partition coefficient.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP 2.8–3.5 (5-(cyclohex-1-en-1-yl)-1H-imidazole) |
| Comparator Or Baseline | logP 1.94 (4-(2-cyclohexen-1-yl)-1H-imidazole, CAS 849642-86-0); logP 2.23 (2-(cyclohex-3-en-1-yl)-1H-imidazole, CAS 91937-94-9) |
| Quantified Difference | ΔlogP = +0.6 to +1.6 versus measured isomer values; ~4- to 40-fold higher partition coefficient. |
| Conditions | Predicted/estimated logP derived from structural analogy with experimentally measured logP values of positional isomers; experimental determination pending. |
Why This Matters
Higher logP directly affects retention time in reversed-phase HPLC purification, extraction efficiency in synthetic workup, and passive membrane permeability in cell-based assays, making this compound functionally distinct from its lower-logP isomers.
